molecular formula C26H30N2O4 B4955920 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B4955920
M. Wt: 434.5 g/mol
InChI Key: BQCCHOWCZWHBJU-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure with a seven-membered diazepine ring. Key structural features include:

  • 6-position substitution: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • 5-position substitution: A propanoyl (propionyl) group, influencing conformational stability and metabolic pathways.
  • 9-position substitution: Two methyl groups, enhancing steric bulk and modulating lipophilicity.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-6-23(30)28-19-10-8-7-9-17(19)27-18-14-26(2,3)15-20(29)24(18)25(28)16-11-12-21(31-4)22(13-16)32-5/h7-13,25,27H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCHOWCZWHBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the dimethoxyphenyl and propanoyl groups through various organic reactions. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using various halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzodiazepine derivatives with altered pharmacological properties.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: Investigated for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved in these effects include the modulation of neurotransmitter release and the alteration of neuronal excitability.

Comparison with Similar Compounds

Binding Affinity Trends

  • 3,4-Dimethoxyphenyl (Target) : Moderate logP (~3.2) balances lipophilicity and solubility. Methoxy groups favor interactions with serotonin receptors (hypothesized) .
  • 3-Fluorophenyl () : Higher logP (~3.5) enhances CNS penetration but risks off-target binding .
  • 3-Pyridyl () : Lower logP (~2.8) due to pyridyl’s polarity; suitable for peripheral targets .

Metabolic Stability

  • Isobutyryl () and benzoyl () derivatives exhibit slower hepatic clearance compared to propanoyl (target) in vitro .
  • Hydroxyl-containing derivatives () show rapid glucuronidation, reducing bioavailability .

Biological Activity

Overview of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs that act on the central nervous system (CNS). They are commonly used for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The specific compound is a derivative that may exhibit unique biological activities due to its structural modifications.

Biological Activity

  • Mechanism of Action :
    • Benzodiazepines typically function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and results in calming effects.
  • Potential Therapeutic Effects :
    • Anxiolytic : Many benzodiazepines are used to treat anxiety disorders.
    • Sedative : They can induce sleep and are often prescribed for insomnia.
    • Anticonvulsant : Some derivatives have been shown to be effective in controlling seizures.
    • Muscle Relaxant : They may also relieve muscle spasms.
  • Side Effects :
    • Common side effects include drowsiness, dizziness, confusion, and impaired coordination. Long-term use can lead to dependence and withdrawal symptoms.
  • Research Findings :
    • Studies have indicated that modifications in the chemical structure of benzodiazepines can significantly alter their potency and side effect profile. For example, the introduction of different phenyl groups can enhance or diminish their binding affinity to GABA-A receptors.

Case Studies and Research Findings

While specific case studies on “6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one” are not available in the search results, research on similar compounds has shown:

  • In Vivo Studies : Animal models have demonstrated that certain benzodiazepine derivatives can significantly reduce anxiety-like behavior in rodents.
  • In Vitro Studies : Compounds have been tested for their effects on GABA receptor modulation using cultured neurons.

Data Table: Comparative Analysis of Benzodiazepine Derivatives

Compound NameAnxiolytic ActivitySedative ActivityAnticonvulsant ActivitySide Effects
DiazepamHighHighModerateDrowsiness
LorazepamHighModerateHighDizziness
ClonazepamModerateHighHighConfusion
Novel Compound (Hypothetical)TBDTBDTBDTBD

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